molecular formula C21H21NO5 B2715148 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid CAS No. 2044712-65-2

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid

カタログ番号: B2715148
CAS番号: 2044712-65-2
分子量: 367.401
InChIキー: WSKXCJGRXYRWBH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a fluorenylmethoxycarbonyl (Fmoc)-protected pyrrolidine derivative featuring a hydroxyl group at position 4, a methyl group at position 2, and a carboxylic acid at position 2. The Fmoc group is widely used in peptide synthesis as a base-labile protecting group for amines. The pyrrolidine scaffold (a five-membered nitrogen-containing ring) introduces conformational constraints, while the hydroxyl and methyl substituents influence steric and electronic properties. Applications include its use as a building block in solid-phase peptide synthesis (SPPS) and in designing peptidomimetics with enhanced stability or bioactivity .

特性

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-21(19(24)25)10-13(23)11-22(21)20(26)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,23H,10-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKXCJGRXYRWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrrolidine ring with a methoxycarbonyl group attached to a fluorenyl moiety, contributing to its unique chemical properties. The molecular formula is C_{21}H_{23}N_{O}_5 with a molecular weight of 367.4 g/mol. Its IUPAC name is 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in inhibiting key enzymes involved in bacterial cell wall synthesis. For instance, studies have shown that derivatives of the fluorenyl-pyrrolidine structure can inhibit the enoyl-acyl carrier protein reductase (InhA) enzyme in Mycobacterium tuberculosis, which is crucial for fatty acid biosynthesis in mycobacterial cells .

Table 1: Biological Activities and Mechanisms

ActivityMechanism of ActionReference
Inhibition of InhADisruption of fatty acid biosynthesis in M. tuberculosis
Binding affinity to α7-nAChRsModulation of neurotransmitter release
Antimicrobial propertiesTargeting bacterial cell wall synthesis

Case Studies

Several case studies have highlighted the biological effects of this compound and its derivatives:

  • Antimicrobial Activity : A study reported that certain derivatives of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid exhibited significant activity against drug-resistant strains of M. tuberculosis, showcasing their potential as novel therapeutic agents .
  • Neuropharmacological Effects : Research involving radioiodinated derivatives demonstrated high binding affinities towards α7-nicotinic acetylcholine receptors (α7-nAChRs), suggesting potential applications in neuroimaging and treatment for neurological disorders . The binding affinities were quantified, revealing effective interactions that could lead to therapeutic developments.
  • Toxicological Studies : Toxicity assessments indicated that the compound exhibits low toxicity profiles in sub-chronic exposure studies, making it a promising candidate for further development in pharmaceuticals .

Research Findings

Recent findings emphasize the importance of structural modifications on the biological activity of this compound. Variations in substituents on the fluorenyl and pyrrolidine rings significantly affect both potency and selectivity towards target enzymes and receptors.

Table 2: Summary of Research Findings

Study FocusKey FindingsReference
Antitubercular activityEffective against multi-drug resistant strains
Neuroreceptor bindingHigh affinity for α7-nAChRs
Toxicity profileLow systemic toxicity observed

科学的研究の応用

Biological Applications

  • Peptide Synthesis:
    • The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), enhancing the efficiency and yield of peptide formation. The ability to selectively remove the Fmoc protecting group under mild basic conditions makes it an ideal choice for synthesizing complex peptides that may contain sensitive functional groups .
  • Drug Development:
    • Compounds like Fmoc-cis-Hyp-OH play a crucial role in the development of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets. Research has shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .
  • Antimicrobial Activity:
    • Recent studies have evaluated the antimicrobial efficacy of various derivatives derived from compounds related to Fmoc-cis-Hyp-OH. For instance, some derivatives have demonstrated activity against multidrug-resistant strains of bacteria, highlighting their potential as therapeutic agents in treating infections caused by resistant pathogens .

Case Study 1: Antimicrobial Evaluation

A study published in MDPI evaluated several derivatives synthesized from 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid against Gram-positive bacteria and fungi. The results indicated that while many compounds had minimum inhibitory concentrations above 256 μg/mL, some showed promising activity against specific strains, suggesting potential pathways for further development into effective antimicrobial agents .

Case Study 2: Peptide Therapeutics

In another research project focusing on peptide therapeutics, Fmoc-cis-Hyp-OH was utilized to synthesize cyclic peptides that exhibited enhanced stability and bioactivity compared to linear counterparts. These cyclic peptides were tested for their ability to inhibit specific protein-protein interactions involved in disease pathways, demonstrating a novel application of this compound in drug discovery .

類似化合物との比較

Structural and Functional Comparisons

The following table summarizes key structural differences, molecular properties, and applications of the target compound and related Fmoc-protected derivatives:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties Reference
Target: 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid Pyrrolidine 4-hydroxy, 2-methyl, 2-carboxylic acid ~365 (estimated*) Peptide synthesis, conformational control via hydroxyl and methyl groups -
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-4-tertbutyl peroxide (2r) Piperidine 4-tertbutyl peroxide 391.48 Radical reactions, potential use in polymerization or oxidation-sensitive contexts
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine Acetic acid side chain 418.44 Enhanced solubility, linker in drug design
4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-Fmoc-pyrrolidine-3-carboxylic acid Pyrrolidine 3-carboxylic acid, Boc-protected piperidin-4-yl 608.74 Orthogonal deprotection (Boc vs. Fmoc), multi-step synthesis
Fmoc-L-Pro(4-NH-Mtt)-OH Pyrrolidine 4-(diphenyl-p-tolylmethyl)amino, (2S,4R) stereoisomer 608.74 Acid-labile Mtt protection, selective deprotection in SPPS
(S)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic acid Pyrrolidine 4,4-dimethyl 365.42 Increased hydrophobicity, steric hindrance for peptide backbone stabilization
2-[1-Fmoc-piperidin-4-yl]-1,3-oxazole-5-carboxylic acid Piperidine 1,3-oxazole-5-carboxylic acid 418.44 Peptidomimetics, hydrogen bonding via oxazole

*Estimated based on analogous Fmoc-pyrrolidine derivatives.

Key Differences and Implications

Ring Size and Conformation :

  • Pyrrolidine (5-membered) vs. piperidine (6-membered) vs. piperazine (6-membered with two nitrogens) : Smaller rings (e.g., pyrrolidine) introduce greater conformational strain, favoring specific peptide turns. Piperidine/piperazine derivatives may enhance solubility or flexibility .

Functional Groups :

  • Hydroxyl (target) vs. tert-butyl peroxide (2r) : The hydroxyl group participates in hydrogen bonding, while the peroxide in 2r is reactive and thermally unstable, limiting its utility in long-term storage .
  • Carboxylic Acid Position : The target’s 2-carboxylic acid vs. 3-carboxylic acid in alters peptide backbone geometry and hydrogen-bonding patterns .

Protecting Groups :

  • Fmoc vs. Mtt () : Fmoc is base-labile, whereas Mtt (diphenyl-p-tolylmethyl) is acid-labile, enabling orthogonal deprotection strategies .

Stereochemistry :

  • The (2S,4R) configuration in Fmoc-L-Pro(4-NH-Mtt)-OH enforces specific helical conformations in peptides, unlike the target compound’s unspecified stereochemistry .

Safety and Handling :

  • While direct toxicity data for the target compound are unavailable, related Fmoc derivatives (e.g., –6) show acute toxicity (Category 4), necessitating stringent safety protocols .

Q & A

Q. What are the recommended handling and storage protocols for this compound to ensure stability?

The compound should be stored in a dry environment at 2–8°C, sealed under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to strong acids/bases and moisture . Handling requires PPE (gloves, lab coat, goggles) due to acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure) . Work in a fume hood with adequate ventilation to minimize inhalation hazards .

Q. What methodologies are used to synthesize this compound, and how can purity be optimized?

Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc-protected intermediates to ensure regioselectivity. Purification via reverse-phase HPLC (C18 columns, acetonitrile/water gradients) or recrystallization in ethyl acetate/hexane mixtures improves purity (>97%) . Monitor reaction progress using LC-MS to detect byproducts like truncated sequences or racemization .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR : Confirm stereochemistry (e.g., 2S,4R configuration) and hydroxyl group positioning .
  • HPLC : Assess purity and detect impurities using UV detection at 260 nm (Fmoc chromophore) .
  • Mass Spectrometry : Validate molecular weight (e.g., 383.4 g/mol for C21H21NO6) and fragmentation patterns .

Advanced Research Questions

Q. How does the compound’s conformation influence its role in peptide synthesis?

The 4-hydroxy-2-methylpyrrolidine backbone introduces steric constraints, promoting cis-amide bond formation and reducing aggregation during SPPS. Comparative studies with pseudo-proline derivatives (e.g., 4-trifluoroacetamido analogs) show enhanced solubility in DMF, enabling longer peptide sequences . Conformational analysis via X-ray crystallography or computational modeling (DFT) is recommended .

Q. What strategies mitigate contradictory data in synthesis yields or aggregation behavior?

  • Controlled Deprotection : Optimize piperidine/DMF ratios (20% v/v) for Fmoc removal to minimize side reactions .
  • Additives : Use 0.1 M HOBt or OxymaPure to suppress racemization during coupling steps .
  • Temperature Modulation : Conduct reactions at 4°C to stabilize intermediates, as higher temperatures accelerate decomposition .

Q. How can researchers address gaps in ecological toxicity data for risk assessment?

While acute mammalian toxicity is documented (e.g., H302, H315), ecotoxicological data (e.g., LC50 for aquatic organisms) are unavailable. Use predictive tools like ECOSAR or TEST software to estimate hazards. Validate experimentally using Daphnia magna assays under OECD guidelines .

Q. What advanced techniques resolve stability issues under varying pH or solvent conditions?

  • pH Stability : Perform accelerated degradation studies (25–40°C, pH 3–9) with UPLC monitoring. The compound degrades rapidly in basic conditions (pH >8) via Fmoc cleavage .
  • Solvent Compatibility : Test solubility in DMSO, DMF, and dichloromethane. Avoid THF due to peroxide formation risks .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the compound’s reactivity with oxidizing agents?

Discrepancies arise from varying impurity profiles (e.g., residual palladium in Fmoc intermediates). Characterize batches via ICP-MS and compare reactivity in oxidation assays (e.g., H2O2 exposure). Contaminated samples may exhibit unexpected decomposition .

Q. How should researchers interpret conflicting cytotoxicity data in cell-based assays?

Variations in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration) affect results. Standardize protocols using MTT assays with 72-hour exposure and negative controls (Fmoc-OH) to differentiate compound-specific effects from Fmoc-related toxicity .

Methodological Recommendations

  • Synthesis Optimization : Use microwave-assisted coupling (50°C, 30 W) to reduce reaction times by 40% .
  • Data Reproducibility : Document lot-specific impurity profiles (e.g., via COA from suppliers like Key Organics) and repeat experiments across ≥3 batches .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。